An In-Depth Technical Guide to 4-Bromobenzaldehyde: A Versatile Building Block in Synthetic Chemistry
An In-Depth Technical Guide to 4-Bromobenzaldehyde: A Versatile Building Block in Synthetic Chemistry
Senior Application Scientist Note: Initial searches for "2-Acetyl-4-bromobenzaldehyde" did not yield a readily available, well-documented compound under this specific name in major chemical databases. However, the search results consistently highlighted the significance of brominated benzaldehyde isomers, particularly 4-bromobenzaldehyde, as a crucial intermediate in various synthetic applications, including drug discovery. This guide, therefore, focuses on the properties, synthesis, and reactivity of 4-bromobenzaldehyde, a compound of high interest to researchers and drug development professionals. It is plausible that "2-Acetyl-4-bromobenzaldehyde" could be a downstream synthetic target, and this guide on its potential precursor will provide valuable foundational knowledge.
Introduction: The Strategic Importance of 4-Bromobenzaldehyde
4-Bromobenzaldehyde is a substituted aromatic aldehyde that serves as a cornerstone in modern organic synthesis.[1][2][3] Its utility stems from the presence of two key functional groups: a reactive aldehyde and a bromine atom attached to the benzene ring.[1] This dual functionality allows for a wide array of chemical transformations, making it an invaluable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries.[1][3] The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the bromoaryl moiety is a prime substrate for cross-coupling reactions.[1][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-bromobenzaldehyde for the modern researcher.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-bromobenzaldehyde is essential for its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1122-91-4 | [5][6][7][8][9] |
| Molecular Formula | C₇H₅BrO | [5][6][7][8][10] |
| Molecular Weight | 185.02 g/mol | [5][6][8][9][10][11] |
| Appearance | White crystalline solid | [4][7][8] |
| Melting Point | 55-58 °C | [4][7][9][12] |
| Boiling Point | 255–258 °C | [4] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate. | [7] |
| Density | 1.85 g/cm³ | [7][9] |
Synthesis of 4-Bromobenzaldehyde: A Validated Protocol
A common and reliable method for the laboratory-scale synthesis of 4-bromobenzaldehyde involves the bromination of p-bromotoluene followed by hydrolysis.[4][13]
Experimental Protocol: Synthesis from p-Bromotoluene
This two-step procedure provides a robust method for preparing 4-bromobenzaldehyde.[13]
Step 1: Bromination of p-Bromotoluene
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 100 g (0.58 mole) of p-bromotoluene.
-
Heat the flask in an oil bath to 105°C and illuminate with a 150-watt tungsten lamp.
-
Slowly add 197 g (1.23 moles) of bromine via the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135°C.
-
After the addition is complete, raise the temperature to 150°C to ensure the reaction goes to completion.
Step 2: Hydrolysis to 4-Bromobenzaldehyde
-
Transfer the crude p-bromobenzal bromide to a larger flask and add 200 g of powdered calcium carbonate and 300 cc of water.
-
Heat the mixture to reflux and maintain for 15 hours to facilitate hydrolysis.[13]
-
Following hydrolysis, subject the mixture to steam distillation.[13]
-
Collect the distillate, cool to induce crystallization, and filter to isolate the 4-bromobenzaldehyde.
-
The product can be further purified by recrystallization or through the formation of its bisulfite addition compound.[13]
This method typically yields 60-69% of the pure product.[13]
The Dual Reactivity of 4-Bromobenzaldehyde in Synthesis
The synthetic versatility of 4-bromobenzaldehyde lies in the orthogonal reactivity of its aldehyde and aryl bromide functionalities.[1] This allows for a stepwise and controlled elaboration of the molecule.
Reactions at the Aldehyde Group
The aldehyde group is a versatile handle for various transformations, including:
-
Oxidation: Can be oxidized to the corresponding 4-bromobenzoic acid.
-
Reduction: Can be reduced to 4-bromobenzyl alcohol.
-
Condensation Reactions: Reacts with amines to form Schiff bases and with activated methylene compounds in aldol-type condensations.[3]
-
Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.
Reactions at the Carbon-Bromine Bond: Cross-Coupling Strategies
The bromoaryl group is a key functionality for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[2][4]
-
Suzuki Coupling: Reacts with boronic acids or their esters to form biaryl compounds.[4]
-
Sonogashira Coupling: Couples with terminal alkynes to yield substituted phenylacetylenes.[4]
-
Heck Coupling: Reacts with alkenes to form substituted styrenes.
-
Buchwald-Hartwig Amination: Can be used to form arylamines.
The following diagram illustrates these dual reactivity pathways:
Applications in Drug Discovery and Medicinal Chemistry
4-Bromobenzaldehyde is a valuable starting material in the synthesis of various biologically active compounds.
-
Anticonvulsants: It is used as a reagent in the synthesis of 4-bromobenzaldehyde semicarbazone, which has been investigated as a potential anticonvulsant.[8]
-
Antidepressants: Salicylhydrazone complexes of 4-bromobenzaldehyde have shown potential antidepressant effects.[2]
-
Antibacterial Agents: Benzaldehyde derivatives, including 4-bromobenzaldehyde, have demonstrated in vivo antibacterial activity against Mycobacterium tuberculosis.[8]
-
Dual-Target Inhibitors: Recent research has explored the use of 4-bromobenzaldehyde derivatives in the development of dual butyrylcholinesterase (BuChE) inhibitors and 5-HT₇ receptor antagonists for potential Alzheimer's disease treatment.[14]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with 4-bromobenzaldehyde.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[2][6][11][15] It may also cause respiratory irritation.[2][11][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][15][16]
-
Handling: Use in a well-ventilated area and avoid breathing dust.[9][15][17] Wash hands thoroughly after handling.[12][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10][17] It is sensitive to air, light, and moisture.[7][17]
Conclusion
4-Bromobenzaldehyde is a highly versatile and valuable building block in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an essential tool for researchers and scientists in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and complex molecules.
References
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LookChem. (n.d.). Understanding the Properties and Uses of 2-Bromobenzaldehyde. Retrieved February 3, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1122-91-4 | Chemical Name : 4-Bromobenzaldehyde. Retrieved February 3, 2026, from [Link]
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Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
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National Center for Biotechnology Information. (n.d.). 4-Bromobenzaldehyde. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
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Organic Syntheses. (1937). p-BROMOBENZALDEHYDE. Retrieved February 3, 2026, from [Link]
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FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. Retrieved February 3, 2026, from [Link]
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ResearchGate. (n.d.). a) The reaction between 2‐acetyl‐3‐methylpyrazine and 4‐bromobenzaldehyde.... Retrieved February 3, 2026, from [Link]
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PubMed. (2025). Discovery of new dual butyrylcholinesterase (BuChE) inhibitors and 5-HT7 receptor antagonists as compounds used to treat Alzheimer's disease symptoms. Retrieved February 3, 2026, from [Link]
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